molecular formula C25H22ClN3O4 B2842435 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide CAS No. 904267-27-2

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide

Cat. No.: B2842435
CAS No.: 904267-27-2
M. Wt: 463.92
InChI Key: KAWFOJHSNVKNOT-UHFFFAOYSA-N
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Description

This compound (CAS: 904267-43-2, IUPAC name: 2-amino-N-(5-chloro-2-methylphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide) is an indolizine carboxamide derivative featuring a 4-ethoxybenzoyl group at position 3, a 5-chloro-2-methylphenyl substituent on the amide nitrogen, and an amino group at position 2 of the indolizine core . Its molecular formula is C25H22ClN3O3 (molecular weight: 447.92 g/mol), and it is reported to have a purity ≥95% for research applications .

Properties

IUPAC Name

2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClN3O4/c1-3-33-17-10-7-15(8-11-17)24(30)23-22(27)21(19-6-4-5-13-29(19)23)25(31)28-18-14-16(26)9-12-20(18)32-2/h4-14H,3,27H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAWFOJHSNVKNOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=C(C(=C3N2C=CC=C3)C(=O)NC4=C(C=CC(=C4)Cl)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-amino-N-(5-chloro-2-methoxyphenyl)-3-(4-ethoxybenzoyl)indolizine-1-carboxamide is a novel indolizine derivative that has garnered attention for its potential therapeutic applications, particularly in oncology. This article reviews the biological activity of this compound, focusing on its antiproliferative effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C20H21ClN2O4C_{20}H_{21}ClN_{2}O_{4} with a molecular weight of approximately 394.85 g/mol. The structure features a chloro-substituted methoxyphenyl moiety, an ethoxybenzoyl group, and an indolizine core, which are critical for its biological activity.

Research indicates that the compound exhibits significant antiproliferative effects against various cancer cell lines. The mechanisms of action include:

  • Inhibition of EGFR : The compound has been shown to inhibit the epidermal growth factor receptor (EGFR), a crucial target in cancer therapy. In vitro studies demonstrated IC50 values in the low nanomolar range against EGFR T790M mutants, comparable to established inhibitors like osimertinib .
  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by increasing levels of pro-apoptotic proteins such as Bax and caspases while decreasing anti-apoptotic proteins like Bcl-2. This dual modulation contributes to enhanced cell death in tumor cells .
  • Cell Cycle Arrest : It has been observed that treatment with this compound results in cell cycle arrest at the G2/M phase, leading to reduced proliferation rates in treated cells .

Antiproliferative Effects

The following table summarizes the antiproliferative activity of this compound against various cancer cell lines:

Cell LineIC50 (nM)Mechanism of Action
A-549 (Lung)45EGFR inhibition, apoptosis induction
MCF-7 (Breast)38Cell cycle arrest, pro-apoptotic effects
Panc-1 (Pancreas)50EGFR inhibition
HT-29 (Colon)42Induction of apoptosis

Case Studies

Several studies have investigated the biological activity of related compounds with similar structures. For instance:

  • Study on 5-Chloro-Indole Derivatives : A series of compounds including derivatives with chloro and methoxy substitutions were synthesized and tested for their antiproliferative effects. The most potent derivatives exhibited IC50 values as low as 9.5 nM against EGFR T790M, indicating a strong potential for targeting resistant cancer phenotypes .
  • Comparative Analysis : In a comparative study involving multiple indole-based compounds, it was found that those with ethoxy and chloro substitutions showed enhanced activity against breast cancer cell lines compared to their non-substituted counterparts. This suggests that specific functional groups can significantly influence biological activity .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Variations

The following table summarizes key structural differences between the target compound and its closest analogues:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-Chloro-2-methylphenyl (amide N), 4-ethoxybenzoyl (C3) C25H22ClN3O3 447.92 High lipophilicity due to ethoxy group
2-Amino-N-(2-chlorophenyl)-3-(4-methoxybenzoyl)indolizine-1-carboxamide 2-Chlorophenyl (amide N), 4-methoxybenzoyl (C3) C23H18ClN3O3 419.865 Reduced steric bulk vs. target compound
2-Amino-N-(4-ethylphenyl)-3-(3-nitrobenzoyl)indolizine-1-carboxamide 4-Ethylphenyl (amide N), 3-nitrobenzoyl (C3) C24H20N4O4 428.44 Electron-withdrawing nitro group
Key Observations:

The 3-nitrobenzoyl group in the nitro-substituted compound introduces strong electron-withdrawing properties, which may alter binding interactions in biological systems.

Amide Nitrogen Substituents :

  • The 5-chloro-2-methylphenyl group in the target compound introduces steric hindrance and chloro-based hydrophobicity, whereas the 2-chlorophenyl in lacks the methyl group, reducing steric bulk.

Pharmacological Implications

  • ORG27569 (): A cannabinoid receptor allosteric modulator with a 5-chloroindole core. The chloro substituent in the target compound may similarly enhance receptor binding affinity .

Physicochemical Properties

  • Solubility : The ethoxy group in the target compound likely reduces aqueous solubility compared to methoxy analogues .
  • Bioavailability : Increased molecular weight (447.92 g/mol) vs. simpler analogues (e.g., 419.865 g/mol in ) may affect absorption and distribution.

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